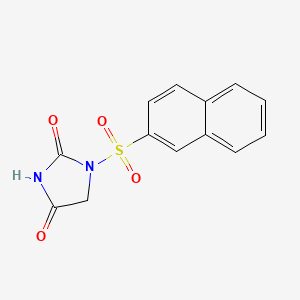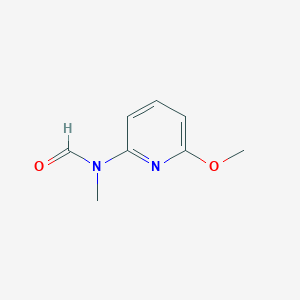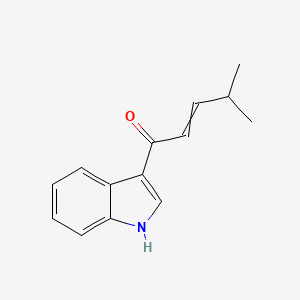![molecular formula C17H37NO2Sn B14306833 N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine CAS No. 116019-86-4](/img/structure/B14306833.png)
N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine is a specialized organotin compound. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound, with its unique structure, is utilized in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine typically involves the reaction of N-ethyl ethanamine with tributyltin chloride in the presence of a base. The reaction proceeds as follows:
Starting Materials: N-ethyl ethanamine and tributyltin chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The N-ethyl ethanamine is dissolved in an appropriate solvent, such as dichloromethane. Tributyltin chloride is then added dropwise, followed by the base. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or stannic derivatives.
Reduction Reactions: Reduction can lead to the formation of simpler organotin compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-ethyl ethanamine derivatives with different substituents.
Oxidation: Formation of tributyltin oxides or stannic compounds.
Reduction: Formation of simpler organotin compounds and N-ethyl ethanamine.
Scientific Research Applications
N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine exerts its effects involves the interaction of the tributyltin group with various molecular targets. The tributyltin moiety can form strong bonds with nucleophilic centers, facilitating the formation of new chemical bonds. This property is exploited in organic synthesis to create complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-{[(trimethylstannyl)oxy]carbonyl}ethanamine
- N-Ethyl-N-{[(triphenylstannyl)oxy]carbonyl}ethanamine
- N-Ethyl-N-{[(tributylgermyl)oxy]carbonyl}ethanamine
Uniqueness
N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine is unique due to the presence of the tributyltin group, which imparts specific reactivity and stability. Compared to its trimethyl or triphenyl counterparts, the tributyltin derivative offers a balance of steric hindrance and electronic properties, making it particularly useful in selective organic transformations.
Properties
CAS No. |
116019-86-4 |
|---|---|
Molecular Formula |
C17H37NO2Sn |
Molecular Weight |
406.2 g/mol |
IUPAC Name |
tributylstannyl N,N-diethylcarbamate |
InChI |
InChI=1S/C5H11NO2.3C4H9.Sn/c1-3-6(4-2)5(7)8;3*1-3-4-2;/h3-4H2,1-2H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
PQIZRDIVJYBEMM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



silane](/img/structure/B14306751.png)
![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)



![1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14306775.png)
![4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14306777.png)






